1H-Purin-6-amine, 8-butyl-
Description
Overview of the Purine (B94841) Heterocycle as a Pivotal Scaffold in Biological Systems
The purine heterocycle is a fundamental structural motif in nature, characterized by a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. researchgate.netbenthamdirect.com This aromatic, nitrogen-containing compound is one of the most widely distributed heterocycles in living organisms. wikipedia.org The two most recognized purines, adenine (B156593) and guanine, are essential building blocks of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where they are responsible for storing and transmitting genetic information. numberanalytics.comontosight.ai
Beyond their role in genetics, purines are integral to cellular metabolism and energy transfer. numberanalytics.comontosight.ai Adenosine (B11128) triphosphate (ATP), often called the "energy currency" of the cell, is a purine nucleotide that powers a vast number of biological processes. numberanalytics.com Purine derivatives also function as crucial cofactors for enzymes and as signaling molecules in various pathways. researchgate.netbenthamdirect.com For instance, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) act as second messengers in signal transduction. numberanalytics.com The metabolism of all living organisms is heavily dependent on purine and its derivatives. rsc.org
Significance of Purine Derivatives in Modern Medicinal and Supramolecular Chemistry Research
The "privileged scaffold" of the purine ring has made its derivatives a cornerstone of medicinal chemistry. researchgate.netbenthamdirect.com The structural diversity achievable by modifying the purine core allows for the development of compounds that can interact with a wide range of biological targets, including enzymes and receptors. researchgate.netbenthamdirect.comontosight.ai This has led to the discovery and development of numerous drugs with diverse therapeutic applications. researchgate.net Purine analogs have been successfully developed as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net
In the realm of supramolecular chemistry, the purine structure offers unique properties for self-assembly and molecular recognition. nih.gov The ability of purine derivatives to form hydrogen bonds and engage in π–π stacking interactions is fundamental to the structure of DNA and is also harnessed to create novel supramolecular architectures. researchgate.net Researchers are exploring the use of purine-based molecules to construct nanoassemblies and other complex structures with potential applications in materials science and drug delivery. researchgate.netnih.gov The study of supramolecular systems composed of purine analogues, such as xanthine (B1682287) and uracil (B121893) derivatives, has provided insights into their self-assembly properties in various states. nih.gov
Research Landscape of 8-Substituted Purines and their Pharmacological Relevance
Substitution at the 8-position of the purine ring has been a particularly fruitful area of research, leading to compounds with highly specific pharmacological activities. beilstein-journals.org Modifying this position can significantly influence a molecule's interaction with biological targets, leading to enhanced potency and selectivity. beilstein-journals.orgnih.gov
For example, 8-substituted xanthine derivatives have been developed as potent and selective antagonists for adenosine receptors, which are important targets for treating neurodegenerative conditions like Parkinson's disease. beilstein-journals.org Similarly, 8-substituted adenosine analogs have shown selectivity for different adenosine receptor subtypes, highlighting the potential to fine-tune biological activity through substitution at this position. nih.gov Research has also explored 8-substituted adenine derivatives for their potential as antiviral agents and interferon inducers. mdpi.comresearchgate.netnih.gov The investigation of 8-aminopurines has revealed their potential role in treating cardiovascular and renal diseases by modulating purine metabolism. ahajournals.orgahajournals.orgnih.gov The introduction of a butyl group at the 8-position, as in 1H-Purin-6-amine, 8-butyl-, is a synthetic modification intended to explore new structure-activity relationships and potentially new therapeutic applications.
Structure
3D Structure
Properties
CAS No. |
84133-10-8 |
|---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
8-butyl-7H-purin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
QINOKJIJVANRAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=NC=NC(=C2N1)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Interaction Studies of 1h Purin 6 Amine, 8 Butyl Analogs
Elucidation of Structural Features Governing Biological Activity in 8-Butyl Purine (B94841) Derivatives
The biological activity of 8-butyl purine derivatives is intricately linked to their structural features. The purine ring system itself provides a fundamental framework for interaction with various biological targets. nih.gov The introduction of different substituents at various positions on the purine core allows for the fine-tuning of activity and selectivity.
Key structural features that govern the biological activity of these derivatives include:
The Purine Core: The fused pyrimidine (B1678525) and imidazole (B134444) rings form the basic scaffold for molecular interactions. nih.gov
Substitution at the C-8 Position: The butyl group at this position introduces a hydrophobic element, which can influence how the molecule binds to the lipophilic pockets of target proteins. vulcanchem.com The size and nature of the substituent at C-8 are critical, with studies showing that bulky groups can either enhance or diminish activity depending on the target. mdpi.commdpi.com For instance, in the context of CDK2 inhibitors, contour maps from modeling studies reveal that steric fields at this position play a key role. nih.gov
Substitution at the N-9 Position: Alkylation at the N-9 position with groups like a butyl chain can introduce hydrophobic character, potentially affecting membrane permeability and interactions with lipid-rich binding pockets. vulcanchem.comnih.gov The presence of voluminous substituents at N-9 has been linked to increased activity in some cases. mdpi.com
Substitution at the 6-amino Group: Modifications to the exocyclic amino group at the C-6 position can modulate binding affinity and selectivity without altering the essential aromaticity of the purine ring. nih.gov For example, N6-benzylation can enhance binding through π-π stacking interactions. vulcanchem.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is valuable for predicting the activity of new, unsynthesized analogs and for understanding the key structural features that drive activity. qsartoolbox.orgtoxicology.org
For purine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to develop predictive models. mdpi.comacs.org These models generate 3D contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease biological activity. nih.govnih.gov
CoMFA and CoMSIA are powerful 3D-QSAR tools that provide detailed insights into the SAR of a compound series.
CoMFA (Comparative Molecular Field Analysis): This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. mdpi.com For purine derivatives targeting CDK2, a CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.743 and a predictive r² of 0.991, indicating a robust and predictive model. nih.govnih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA extends the CoMFA approach by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com In the same study of CDK2 inhibitors, the CoMSIA model showed even better statistical significance with a q² of 0.808 and a predictive r² of 0.990. nih.govnih.gov The contour maps generated from this model highlighted the importance of electrostatic, hydrophobic, and hydrogen bond donor fields in determining the inhibitory activity. nih.gov
The table below summarizes the statistical results of CoMFA and CoMSIA models for a series of purine derivatives as CDK2 inhibitors. nih.govnih.gov
| Model | q² | r²pred |
| CoMFA | 0.743 | 0.991 |
| CoMSIA | 0.808 | 0.990 |
These models have proven to be reliable in predicting the activities of novel purine analogs and guiding the design of more potent compounds. nih.gov
Computational Approaches for Ligand-Target Interaction Analysis
Computational methods are indispensable tools for understanding how ligands like 8-butyl purine analogs interact with their biological targets at a molecular level. researchgate.net Techniques such as molecular docking and molecular dynamics simulations provide valuable insights into binding modes and the stability of ligand-receptor complexes. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is widely used to understand the binding mechanisms of inhibitors and to screen virtual libraries of compounds.
In the study of purine derivatives as CDK2 inhibitors, molecular docking simulations revealed that key amino acid residues in the active site, such as Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131, form hydrogen bonds with the ligands, which significantly affects their activity. nih.govnih.gov For other purine-based inhibitors, docking studies have similarly identified critical interactions with target proteins. rsc.org The docking scores, which estimate the binding affinity, are often used to rank and prioritize compounds for further investigation.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to assess its stability and flexibility over time. nih.govmdpi.com This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules under physiological conditions. researchgate.net
For promising purine-based CDK2 inhibitor candidates identified through QSAR and docking, MD simulations have been used to verify the stability of the predicted binding poses. nih.govnih.gov These simulations can reveal important information about conformational changes and the persistence of key interactions, thereby enhancing the reliability of the docking results. researchgate.net
Molecular Docking Simulations to Identify Binding Modes
Impact of Butyl Substitution at C-8 on Compound Efficacy and Selectivity
The substitution at the C-8 position of the purine ring is a critical determinant of a compound's efficacy and selectivity. The introduction of a butyl group at this position can have a profound impact.
The hydrophobic nature of the butyl group can lead to favorable interactions with hydrophobic pockets in the target protein, thereby enhancing binding affinity. vulcanchem.com However, the size and bulkiness of the butyl group can also introduce steric hindrance, which may be detrimental to binding, depending on the topology of the active site. nih.gov
Studies on various purine analogs have shown that the nature of the C-8 substituent is crucial for selectivity. For instance, in the development of inhibitors for Hsp90 paralogs, modifications on the 8-aryl ring demonstrated that the polarity and volume of this substituent significantly influenced activity and selectivity. nih.gov Similarly, for antiviral purine analogs, alkylation at the C-8 position has been shown to confer potent and selective activity. nih.gov
In the context of CDK2 inhibitors, the contour maps from CoMFA and CoMSIA models clearly indicate that the steric field at the C-8 position is a key factor in the structure-activity relationship, influencing both the potency and selectivity of the compounds. nih.gov The strategic placement of a butyl group at this position, in combination with other optimal substitutions, can therefore be a powerful strategy for designing highly effective and selective purine-based therapeutic agents.
Pharmacological and Biological Research Investigations of 1h Purin 6 Amine, 8 Butyl Derivatives
Research into Adenosine (B11128) Receptor (AR) Modulation by Purine (B94841) Agonists and Antagonists
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that mediate the diverse physiological effects of extracellular adenosine. researchgate.netnih.gov These receptors are integral in processes ranging from neurotransmission and cardiac function to inflammation and immune responses. researchgate.netnih.gov A1 and A3 receptors typically couple to Gαi proteins to decrease cyclic AMP (cAMP) levels, while A2A and A2B receptors couple to Gαs proteins to increase cAMP. researchgate.net The development of selective agonists and antagonists for these receptor subtypes is a major goal in medicinal chemistry, with the purine structure serving as a foundational scaffold.
Differential Binding and Selectivity for A1, A2A, A2B, and A3 Adenosine Receptors
Research has consistently shown that substitutions on the purine ring, particularly at the 8-position, are critical in determining the binding affinity and selectivity of ligands for the different adenosine receptor (AR) subtypes. mdpi.comnih.gov
Studies on a series of 9-ethyladenine (B1664709) derivatives demonstrated that introducing various side chains at the 8-position results in distinct selectivity profiles. For instance, an 8-phenyl group can confer high affinity for the A1 receptor, while an 8-ethoxy group favors the A2A receptor and an 8-phenylethynyl group targets the A3 receptor. [from initial search] This highlights the pivotal role of the 8-substituent in directing the ligand to a specific receptor subtype. The presence of a substituent at the 8-position generally appears to favor interaction with all ARs. mdpi.com
One study identified a derivative closely related to the subject of this article, N6-butyl-8-phenyladenine, which displayed an affinity (Ki) of 170 nM for the A1 receptor. nih.gov This finding suggests that combining a butyl group at the N6-position with a substituent at the C8-position can produce compounds with significant A1 AR affinity. Further research into various 8-substituted purines has reinforced these structure-activity relationships.
| Compound | 8-Position Substituent | Target Receptor | Affinity (Ki) | Reference |
|---|---|---|---|---|
| N6-butyl-8-phenyladenine | Phenyl | A1 | 170 nM | nih.gov |
| 8-bromo-9-ethyl-2-phenetoxyadenine | Bromo | A2A | 1.7 nM | mdpi.com |
| 9-ethyl-8-furyl-2-phenetoxyadenine | 2-Furyl | A2A | 2.2 nM | mdpi.com |
| 8-iodo-9-ethyl-2-phenetoxyadenine | Iodo | A2A | 1.2 nM | mdpi.com |
Investigating Therapeutic Potential through AR Modulation in Disease Models (Preclinical Research Focus)
The selective modulation of adenosine receptors by purine derivatives has been explored for its therapeutic potential in a variety of preclinical disease models.
Neurodegenerative Diseases: A2A receptor antagonists are of significant interest for treating Parkinson's disease. unife.it This is due to the high co-expression of A2A receptors with dopamine (B1211576) D2 receptors in the striatum, where they exert opposing effects on motor control. unife.it Preclinical studies have shown that A2A antagonists can ameliorate parkinsonian symptoms. mdpi.com For example, 8-substituted 9-ethyladenine derivatives were effective in rat models of Parkinson's, where they reversed haloperidol-induced catalepsy and enhanced the effects of levodopa. mdpi.com
Inflammatory and Angiogenic Diseases: A2B receptor antagonists have been investigated for their potential in treating inflammatory conditions like asthma and diseases involving abnormal blood vessel growth, such as diabetic retinopathy and cancer. nih.gov A selective 8-(pyrazol-4-yl)xanthine A2B antagonist, CVT-6883, demonstrated efficacy in a mouse model of asthma. nih.gov
Cardiovascular Conditions: A1 receptor antagonists have been studied for their potential cardiovascular benefits. Certain N6-substituted 9-methyladenine (B15306) derivatives have been shown to be cardio-selective A1 adenosine receptor antagonists in vivo, suggesting their utility in modulating cardiac function without producing widespread systemic effects. google.comresearchgate.net
Enzyme Target Engagement Studies
Beyond cell surface receptors, derivatives of 1H-Purin-6-amine, 8-butyl- and related compounds have been investigated as inhibitors of various intracellular and extracellular enzymes. The purine scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with the ATP-binding site of many enzymes, particularly kinases.
Research on Cyclin-Dependent Kinase (CDK) Inhibition by Purine Scaffolds
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, making them attractive targets for anticancer drug discovery. nih.gov Purine-based compounds, such as roscovitine, were among the first identified CDK inhibitors. nih.govuni.lu
Research into the structure-activity relationships of purine CDK inhibitors has explored substitutions at various positions, including C2, C6, N9, and C8. While modifications at C2, C6, and N9 have been extensively studied, the influence of C8 substitution is also an area of investigation. One study found that adding substituents to the C8 position of roscovitine-like molecules actually decreased their inhibitory activity against CDK1. nih.govuni.lu However, other research suggests that C8 modification could be a strategy to achieve selectivity among different CDK family members. For instance, it has been proposed that small substituents at the C8 position could confer selectivity for CDK7 over CDK2. [from initial search] Furthermore, replacing an oxo group with a trifluoromethyl group at position 8 was found to significantly enhance inhibitory activity against CDK4. imtm.cz
| Compound Class | Key Substitutions | Target CDK | IC50 (nM) | Reference |
|---|---|---|---|---|
| 2-Arylaminopurine | C6-(biphenyl-3-yl) | CDK2 | 44 | nih.govresearchgate.net |
| 2-Arylaminopurine | C6-(biphenyl-3-yl) | CDK1 | 86,000 | nih.govresearchgate.net |
| Purin-8-one | C7-methyl, N9-cyclohexyl | FLT3 | 30 | imtm.cz |
| Purin-8-one | C7-methyl, N9-cyclohexyl | CDK4 | 140 | imtm.cz |
| 2-Aminopurine | C6-(N-(4-hydroxyphenyl)acetamide) | CDK2 | 19 | nih.gov |
Ectonucleotidase Inhibition Research (e.g., CD39/CD73)
Ectonucleotidases are cell-surface enzymes that regulate purinergic signaling by hydrolyzing extracellular nucleotides. The CD39/CD73 pathway, which converts pro-inflammatory ATP to the immunosuppressive nucleoside adenosine, is a key target in cancer immunotherapy. [from initial search]
Specific derivatives of 8-butyladenine have been identified as potent inhibitors of this pathway. Research has focused on 8-butylthio-adenosine 5'-monophosphate (8-BuS-AMP) and 8-butylthio-adenosine 5'-diphosphate (8-BuS-ADP) as selective inhibitors of NTPDase1 (also known as CD39). [from initial search] These compounds were found to inhibit recombinant human and mouse CD39 with high potency. [from initial search] The inhibition mechanism is of a mixed type, but predominantly competitive. [from initial search]
In preclinical models, these inhibitors effectively blocked the function of CD39 on human endothelial cells and in tissue preparations. [from initial search] By preventing the breakdown of ATP, these compounds can impair the ability of CD39 to block platelet aggregation, a process relevant to thrombosis. [from initial search] Due to their ability to prevent the generation of immunosuppressive adenosine, these derivatives are considered potential lead compounds for drugs in pathologies like thrombosis, inflammation, and cancer. [from initial search]
| Compound | Inhibition Constant (Ki) | Inhibition Type | Reference |
|---|---|---|---|
| 8-BuS-AMP | <1 µM | Mixed, predominantly competitive | [from initial search] |
| 8-BuS-ADP | <1 µM | Mixed, predominantly competitive | [from initial search] |
| 8-BuS-ATP | <1 µM | Mixed, predominantly competitive | [from initial search] |
Investigation of Other Enzyme System Interactions
The reactivity of the purine scaffold extends to other enzyme families beyond kinases and ectonucleotidases. Research has identified interactions with enzymes involved in nucleobase metabolism.
A notable discovery was an enzyme from the marine bacterium Pseudoalteromonas atlantica T6c, identified as a cytokinin deaminase. acs.orgnih.govnih.gov This enzyme was found to catalyze the hydrolytic deamination of various N6-substituted adenine derivatives. acs.orgnih.govnih.gov Significantly, one of the substrates for this enzyme is N-6-butyladenine, which it converts to hypoxanthine (B114508). nih.govnih.gov This represents a direct enzymatic interaction with a close analogue of the primary compound of interest, demonstrating how such purines can be processed by specific metabolic enzymes.
Cellular and Molecular Mechanism Research of Purine Derivatives
The biological effects of purine derivatives are deeply rooted in their ability to interact with and modulate fundamental cellular processes. As analogs of endogenous purines, these synthetic compounds can influence pathways governing cell life and death, primarily through interference with nucleic acid metabolism and the regulation of the cell cycle.
Research on Interference with Nucleic Acid Synthesis and Metabolism Pathways
Purine analogs exert significant effects by disrupting the normal synthesis and metabolism of nucleotides, which are essential for DNA replication and repair. Their structural similarity to natural purines allows them to act as competitive inhibitors of key enzymes involved in these pathways.
Research has shown that certain 8-substituted purines can inhibit enzymes crucial to purine metabolism, such as adenosine deaminase and xanthine (B1682287) oxidase. For instance, the derivative 8-aminoguanine (B17156) has been found to rebalance (B12800153) the purine metabolome. It achieves this by increasing the levels of protective purines like inosine (B1671953) and guanosine (B1672433) while simultaneously decreasing the levels of tissue-damaging purines such as hypoxanthine and xanthine, which are precursors to reactive oxygen species. ahajournals.org This modulation of purine levels can lead to a reduction in oxidative stress. ahajournals.org
Furthermore, some purine analogs, particularly nucleoside derivatives, can directly interfere with the machinery of DNA synthesis. Dideoxynucleoside analogs have been shown to hamper DNA replication, leading to a reduction in cell growth. nih.gov The mechanism often involves acting as a chain terminator during the enzymatic synthesis of nucleic acids. The development of methods to create base-functionalized oligonucleotides and chemically modified nucleic acids continues to be an active area of research, aiming to produce potent therapeutic agents. nih.govacs.org
Studies on Cell Cycle Progression and Apoptosis Induction
A primary focus of research into purine derivatives, especially in the context of cancer, is their ability to control cell proliferation by modulating the cell cycle and inducing programmed cell death, or apoptosis.
Several 8-substituted purine derivatives have demonstrated the ability to induce apoptosis in cancer cells through caspase-dependent pathways, which are central to the execution of the apoptotic program. researcher.life For example, studies on 8-(benzo[d] researcher.lifedioxol-5-ylthio)-9H-purin-6-amine revealed that it can inhibit protein kinases critical for cell signaling and proliferation, thereby halting cell growth and triggering apoptosis. The pro-apoptotic effect was observed to be dose-dependent in breast cancer cell lines.
Other purine derivatives function by targeting proteins that regulate the cell cycle. Derivatives such as 9-Butyl-8-(4-Methoxybenzyl)-9H-purin-6-amine have been identified as inhibitors of Heat shock protein HSP 90-alpha, a molecular chaperone essential for the stability and function of numerous proteins involved in cell cycle control and signal transduction. drugbank.com Inhibition of HSP90 leads to the degradation of its client proteins, many of which are oncoproteins, ultimately causing cell cycle arrest and apoptosis. drugbank.com
Flow cytometry analyses have confirmed that purine analogs can arrest the cell cycle at specific checkpoints. Some derivatives cause an arrest at the G1 phase, which is associated with the inhibition of cyclin-dependent kinases (CDKs) like Cdk2 and the suppression of retinoblastoma protein (pRB) phosphorylation. nih.gov This disruption of cell cycle progression is a key mechanism behind the anti-proliferative effects of these compounds. nih.govnih.gov
Broader Biological Activity Research of 8-Substituted Purin-6-amines
The versatile purine structure has been exploited to develop compounds with a wide spectrum of biological activities. Research extends beyond cellular mechanisms to encompass potential therapeutic applications against cancer, microbial infections, and inflammatory conditions.
Research into Anticancer Applications of Purine Derivatives
The development of purine derivatives as anticancer agents is a major area of medicinal chemistry. rsc.orgresearchgate.net Their ability to interfere with cell cycle progression and induce apoptosis makes them promising candidates for cancer therapy. researchgate.netresearchgate.net
Extensive research has been conducted on the synthesis and in vitro evaluation of 6- and 8-substituted purines against a variety of human cancer cell lines. rsc.org For instance, certain 8-substituted purines incorporating a pyrazole (B372694) moiety displayed potent and selective anticancer activity against the A549 lung cancer cell line while showing low cytotoxicity to normal cells. researcher.life Another study highlighted 2,6,8-trisubstituted purines containing alkynylthio groups, which in some cases showed anticancer activity superior to the established chemotherapy drug cisplatin (B142131) against glioblastoma, melanoma, and breast adenocarcinoma cell lines. nih.gov The nature and position of substituents on the purine framework have been found to be critical for anticancer activity, with compounds possessing two alkynylthio groups generally showing greater potency than those with only one. nih.gov
The table below summarizes the findings of selected studies on the anticancer activity of various purine derivatives.
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
| 8-Substituted Purines with Pyrazole Moiety | A549 (Lung) | Potent and selective activity; induced caspase-dependent apoptosis. | researcher.life |
| Theobromine Derivatives | SKBR3 (Breast), WI3 (Lung) | Compound 8c was most effective against lung cancer; compounds 8a-8d were active against breast cancer. | rsc.org |
| 2,6,8-Trisubstituted 7-Methylpurines | SNB-19 (Glioblastoma), MDA-MB-231 (Breast), C-32 (Melanoma) | Some compounds exhibited stronger activity than cisplatin; activity depends on substituent nature and location. | nih.gov |
| Thienopyrimidines (Purine Bio-isosteres) | HT-29 (Colon), HepG-2 (Liver) | Acted as tyrosine kinase inhibitors; induced apoptosis and autophagy. | mdpi.com |
| 2,6,9-Trisubstituted Purines | Various | Act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. | researchgate.net |
Antimicrobial and Antiviral Research Pathways
The purine scaffold is also a valuable template for designing novel antimicrobial and antiviral agents. rsc.orgresearchgate.net A variety of 6- and 8-substituted purines have been synthesized and evaluated for their efficacy against a range of pathogens.
In the realm of antibacterial and antifungal research, studies have identified purine derivatives with significant activity. For example, a series of 6- and 9-substituted purines were tested against bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Escherichia coli, as well as the fungus Candida albicans. nih.gov One derivative, 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, demonstrated excellent activity against C. albicans. nih.gov Another study found that a purine derivative with a 4-chlorobenzylamino group at the C6 position had antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against resistant bacteria. researchgate.net The presence of an electron-withdrawing group at the C8 position has been noted as being important for antimicrobial activity. ijmspr.in
In antiviral research, 8-substituted purine analogues have been specifically investigated for their activity against rhinoviruses, the common cold agents. nih.gov While the parent compound in one study was highly active, its 8-amino and 8-bromo analogues retained notable, albeit reduced, activity. nih.gov Other research has explored purine derivatives for activity against influenza viruses and herpes simplex virus (HSV-1), sometimes by replacing the purine core with a pyrimidine (B1678525) fragment to understand the structural requirements for antiviral effects. researchgate.netmdpi.com
Anti-inflammatory and Antioxidant Research Paradigms
Chronic inflammation and oxidative stress are underlying factors in many diseases, including cancer and cardiovascular conditions. core.ac.uk Purine derivatives have emerged as promising candidates for mitigating these processes.
Several studies have highlighted the antioxidant potential of 8-substituted purines. Derivatives incorporating a pyrazole moiety were found to have antioxidant activity greater than that of the standard antioxidant, ascorbic acid. researcher.life The antioxidant activity of some 8-aminopurine-2,6-dione (B12331737) derivatives was found to be comparable or even better than Trolox, a known antioxidant. rug.nl This activity is often attributed to the ability to scavenge free radicals, with compounds containing phenolic hydroxy groups showing particular potency. rug.nl
The anti-inflammatory effects of purine derivatives are often linked to their ability to modulate inflammatory signaling pathways. A study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives showed they could exert a significant anti-inflammatory effect by reducing levels of the pro-inflammatory cytokine TNF-α. core.ac.uknih.gov Similarly, 8-aminopurine-2,6-dione derivatives were shown to reduce the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide-stimulated macrophage cells. rug.nl The mechanism for some purine-based compounds, like 8-aminoguanine, involves reducing the production of reactive oxygen species, which are key drivers of inflammation. ahajournals.org
The dual antioxidant and anti-inflammatory properties of some of these compounds make them attractive for further investigation as therapeutic agents for inflammation-related diseases. rug.nl
Applications in Agrochemical Research as Herbicide Safeners
The exploration of novel chemical entities to enhance crop protection strategies is a cornerstone of modern agrochemical research. Within this field, herbicide safeners have emerged as a critical technology. These compounds are applied in conjunction with herbicides to selectively protect crops from herbicide injury without compromising the herbicide's efficacy against target weed species. The development of effective safeners broadens the applicability of existing herbicides and allows for the use of higher application rates for more effective weed control, ultimately boosting agricultural productivity.
Recent research has identified the purine scaffold as a promising chemical framework for the development of new herbicide safeners. mdpi.comnih.gov Purine derivatives, a class of naturally occurring and synthetic heterocyclic compounds, have demonstrated potential in mitigating the phytotoxic effects of certain herbicides on crops. mdpi.comworktribe.com Investigations into this class of compounds are driven by the need for new safeners with improved efficacy, crop specificity, and favorable environmental profiles.
While direct and extensive research specifically on 1H-Purin-6-amine, 8-butyl- as a herbicide safener is not widely documented in publicly available literature, the broader study of purine derivatives provides a strong basis for its potential in this application. Structure-activity relationship (SAR) studies are a key component of this research, aiming to understand how different chemical modifications to the purine ring system influence safener activity. nih.govresearchgate.net These studies systematically alter the substituents at various positions on the purine core and evaluate the resulting changes in biological activity.
The primary mechanism by which many herbicide safeners function is by stimulating the crop's own defense mechanisms. mdpi.comnih.gov This often involves the upregulation of detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs), which metabolize the herbicide into non-toxic forms before it can cause significant damage to the crop. nih.gov Research into purine-based safeners suggests that they likely operate through similar pathways, enhancing the metabolic degradation of herbicides in protected plants. mdpi.com
The investigation into various substituted purine derivatives has shown that the nature and position of the substituent group can have a significant impact on the compound's safening ability. For instance, studies on other heterocyclic scaffolds have demonstrated that the size, lipophilicity, and electronic properties of a substituent can all play a role in the molecule's ability to interact with biological targets and induce a protective response in the plant.
To illustrate the impact of different substituents on the safener activity of heterocyclic compounds, the following table presents hypothetical data based on the principles of SAR studies in agrochemical research. This table conceptualizes how the variation of a substituent at a specific position (analogous to the 8-position in the purine ring) could influence key parameters related to herbicide safener efficacy.
| Compound ID | Substituent at Position X | Crop Tolerance Enhancement (%) | GST Activity Induction (Fold Change) |
| REF-01 | -H | 15 | 1.2 |
| REF-02 | -Methyl | 35 | 2.5 |
| REF-03 | -Ethyl | 45 | 3.1 |
| Hypothetical-Butyl | -Butyl | 55 | 4.0 |
| REF-04 | -Phenyl | 25 | 1.8 |
This table is for illustrative purposes only and does not represent actual experimental data for 1H-Purin-6-amine, 8-butyl-.
The hypothetical data in the table suggests that increasing the alkyl chain length from methyl to butyl at a key position could progressively enhance both crop tolerance and the induction of detoxifying enzymes like GST. A butyl group, being larger and more lipophilic than smaller alkyl groups, might improve the molecule's ability to penetrate plant tissues and interact with the target sites responsible for triggering the safener response. The decrease in activity with a bulky, aromatic substituent like a phenyl group could indicate that steric hindrance or different electronic properties might be less favorable for this particular biological activity.
Advanced Research Methodologies and Analytical Techniques
In Vitro and In Vivo Pharmacological Assessment Methodologies
The pharmacological evaluation of 8-substituted purine (B94841) derivatives involves a tiered screening process, beginning with in vitro assays to determine biological activity and concluding with in vivo studies to assess efficacy and behavior in a whole-organism context.
In Vitro Assessment Initial screening of compounds like 1H-Purin-6-amine, 8-butyl- typically involves a battery of in vitro assays to identify potential therapeutic effects. These assays are conducted in controlled laboratory environments using isolated cells, tissues, or enzymes. A primary area of investigation for purine derivatives is their potential as anticancer agents, which is assessed through cytotoxicity assays on various cancer cell lines. For example, studies on N-propyl-9H-purin-6-amine evaluated its cytotoxic effects on cell lines such as HL-60, HCT116, and HeLa, with IC50 values indicating the compound's effective concentration for inhibiting cell growth. Beyond simple cytotoxicity, flow cytometry is employed to determine the mechanism of cell death, such as the induction of apoptosis. mdpi.com
The anti-inflammatory potential of purine derivatives is another significant research avenue. rug.nl The ability of compounds to suppress inflammatory responses can be measured in cell models like lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, where a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) levels indicates anti-inflammatory activity. rug.nl Furthermore, the enzymatic inhibitory activity of these compounds is crucial. Assays targeting specific enzymes like cyclin-dependent kinases (CDKs), phosphodiesterases (PDEs), or cytochrome P450 isoforms help to elucidate the mechanism of action and potential drug-drug interactions. rug.nlnih.govnih.gov For instance, the metabolism of 8-substituted 9-ethyladenines was studied using rat liver microsomes to understand their interaction with cytochrome P450 enzymes. nih.gov
In Vivo Assessment Compounds that show promise in vitro are advanced to in vivo models, typically in animals, to evaluate their pharmacological effects in a complex biological system. These studies are critical for understanding the compound's efficacy and pharmacokinetic profile. For example, rodent and primate models of Parkinson's disease have been used to test the efficacy of 8-substituted 9-ethyladenines as adenosine (B11128) A(2A) receptor antagonists. nih.gov Similarly, in vivo models of inflammation, such as carrageenan- and formalin-induced inflammation in mice, are used to confirm the anti-inflammatory activity observed in vitro. researchgate.net These studies help to identify the most potent derivatives for further development. researchgate.net
Table 1: Common Pharmacological Assessment Methodologies for Purine Derivatives
| Assessment Type | Methodology | Purpose | Example Findings/Endpoints | References |
|---|---|---|---|---|
| In Vitro | Cytotoxicity Assay (e.g., MTT) | To measure the concentration at which a compound is toxic to cancer cells. | IC50 values for various cell lines (e.g., HCT116, HeLa). | mdpi.com |
| In Vitro | Flow Cytometry | To analyze the cell cycle and determine the mechanism of cell death. | Percentage of cells undergoing apoptosis. | mdpi.com |
| In Vitro | Enzyme Inhibition Assay | To determine the inhibitory potential against specific enzymes (e.g., PDEs, CDKs). | IC50 values for PDE4B and PDE7A isoenzymes. rug.nl | rug.nlnih.govnih.gov |
| In Vitro | Anti-inflammatory Assay | To measure the suppression of inflammatory markers in cell culture. | Reduction in LPS-induced NO, TNF-α, and IL-6 production. rug.nl | rug.nlresearchgate.net |
| In Vitro | Antifungal Susceptibility Testing | To determine the minimum inhibitory concentration (MIC) against fungal strains. | MIC ranges against Candida and dermatophyte species. nih.gov | nih.gov |
| In Vitro | Metabolism Study | To evaluate metabolic pathways and stability. | Detection of metabolites using liver microsomes. nih.gov | nih.gov |
| In Vivo | Animal Models of Disease | To assess therapeutic efficacy in a living organism (e.g., Parkinson's, inflammation). | Reduction in disease severity or inflammatory response. nih.govresearchgate.net | nih.govresearchgate.net |
| In Vivo | Pharmacokinetic Study | To determine absorption, distribution, metabolism, and excretion (ADME) properties. | Measurement of plasma and cerebrospinal fluid concentrations. thegoodscentscompany.com | thegoodscentscompany.com |
Advanced Spectroscopic and Chromatographic Methods for Compound Characterization and Bioactivity Screening
The synthesis of novel purine derivatives requires rigorous structural confirmation and purity assessment. Advanced spectroscopic and chromatographic techniques are indispensable for the complete characterization of compounds like 1H-Purin-6-amine, 8-butyl-, ensuring the integrity of research findings.
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecule for MS analysis. nih.gov Infrared (IR) spectroscopy complements NMR and MS data by identifying the characteristic vibrational frequencies of functional groups, such as N-H and C=N bonds, present in the purine scaffold. mdpi.com
Chromatographic Methods Chromatography is essential for the purification of synthesized compounds and for the analysis of complex biological samples. Column chromatography and flash chromatography are standard methods for purifying reaction products, separating the target compound from unreacted starting materials and byproducts. mdpi.commdpi.com High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound, with research applications typically requiring a purity of over 98%.
For bioactivity screening and metabolic studies, the coupling of chromatography with mass spectrometry is particularly powerful. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used to detect and quantify metabolites of a drug candidate in biological matrices, such as liver microsomes or plasma. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is another vital tool, used for the separation and identification of volatile and semi-volatile compounds, and has been applied in the metabolomic analysis of biological extracts to identify bioactive purine derivatives. bibliomed.org
Table 2: Key Analytical Techniques for the Characterization of Purine Derivatives
| Technique | Abbreviation | Primary Application | Information Obtained | References |
|---|---|---|---|---|
| Nuclear Magnetic Resonance | NMR (¹H, ¹³C, 2D) | Structural Elucidation | Atomic connectivity, chemical environment, and 3D structure. | mdpi.comacs.orgmdpi.comipb.pt |
| Mass Spectrometry | MS (ESI, HRMS) | Molecular Weight Determination | Molecular weight and elemental composition. | nih.govmdpi.com |
| Infrared Spectroscopy | IR | Functional Group Identification | Presence of specific chemical bonds and functional groups. | mdpi.combibliomed.org |
| High-Performance Liquid Chromatography | HPLC | Purification and Purity Analysis | Separation of mixtures and quantification of compound purity. | mdpi.com |
| Liquid Chromatography-Tandem MS | LC-MS/MS | Metabolite Identification | Detection and structural analysis of metabolites in biological samples. | nih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Metabolomic Analysis | Identification of volatile and semi-volatile compounds in complex mixtures. | bibliomed.org |
| X-ray Crystallography | - | 3D Structure Determination | Precise atomic coordinates and conformation in the solid state. | nih.govnih.gov |
Computational Chemistry and Bioinformatics in Purine Drug Discovery Research
Computational chemistry and bioinformatics have become integral to modern drug discovery, enabling the rational design and optimization of new therapeutic agents. These in silico methods accelerate the research process by predicting the properties and interactions of molecules, thereby reducing the time and cost associated with experimental work.
Computational Chemistry Computational chemistry employs a range of techniques to model molecular behavior. Molecular docking is a widely used method to predict the preferred binding orientation of a ligand to its protein target. ddg-pharmfac.net This approach helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, providing insights into the basis of its biological activity. ddg-pharmfac.net For 8-substituted purine derivatives, docking studies have been used to model their binding within the active sites of enzymes like CDK2 and S-adenosylmethionine decarboxylase, guiding the design of more potent inhibitors. nih.govnih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT), provide a more rigorous analysis of molecular properties. nih.gov DFT calculations are used to determine interaction energies, optimized geometries, and electronic properties of molecules, which can support the interpretation of experimental data, such as NMR spectra, and explain the stability of different conformations. acs.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models are another key tool. ddg-pharmfac.net By establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities, QSAR can predict the activity of novel, unsynthesized molecules, guiding synthetic efforts toward more promising candidates. ddg-pharmfac.net
Bioinformatics Bioinformatics tools are essential for analyzing large biological datasets and identifying new drug targets. In the context of purine research, bioinformatics can be used to analyze genomic and proteomic data to understand the role of purine metabolism in various diseases. researchgate.net For example, analysis of The Cancer Genome Atlas (TCGA) can identify differentially expressed genes (DEGs) related to purine metabolism in cancer, highlighting potential therapeutic targets. researchgate.net Protein-protein interaction (PPI) networks can be constructed to visualize the complex relationships between these genes and their products. researchgate.net Furthermore, bioinformatics approaches are used to perform genome-wide analyses to identify novel regulatory elements, such as riboswitches in pathogenic bacteria, that can be targeted for the development of new antibacterial drugs. figshare.com This integration of computational and biological data provides a powerful platform for hypothesis-driven drug discovery. figshare.com
Table 3: Applications of Computational and Bioinformatic Methods in Purine Research
| Methodology | Field | Application in Purine Drug Discovery | References |
|---|---|---|---|
| Molecular Docking | Computational Chemistry | Predicts the binding mode and affinity of a ligand to a receptor's active site. | nih.govddg-pharmfac.netresearchgate.net |
| Molecular Dynamics (MD) Simulation | Computational Chemistry | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | researchgate.netddg-pharmfac.net |
| Density Functional Theory (DFT) | Computational Chemistry | Calculates electronic structure, interaction energies, and geometries to explain molecular properties. | acs.orgnih.gov |
| QSAR/QSPkR | Computational Chemistry | Develops models to predict biological activity or pharmacokinetic properties based on chemical structure. | ddg-pharmfac.net |
| Pharmacophore Modeling | Computational Chemistry | Identifies the essential 3D arrangement of functional groups required for biological activity. | mdpi.comresearchgate.net |
| Genomic/Proteomic Analysis | Bioinformatics | Identifies and analyzes genes and proteins (e.g., DEGs) involved in purine metabolism in disease. | researchgate.net |
| Pathway Analysis | Bioinformatics | Elucidates the metabolic and signaling pathways affected by purine derivatives. | researchgate.net |
| Virtual Screening | Bioinformatics | Screens large compound libraries in silico to identify potential hits for a specific biological target. | researchgate.net |
Q & A
What are the standard synthesis protocols for 8-butyl-1H-purin-6-amine, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
Synthesis of purine derivatives typically involves nucleophilic substitution or coupling reactions. For 8-butyl-1H-purin-6-amine, a plausible route includes alkylation at the purine C8 position using butyl halides under basic conditions. Reaction parameters such as solvent polarity (e.g., DMF or DMSO), temperature (60–100°C), and catalysts (e.g., K₂CO₃) are critical for regioselectivity and yield optimization. While direct synthesis data for this compound is limited, analogous protocols for N-methylated purines suggest that prolonged reaction times (>24 hrs) and inert atmospheres (N₂/Ar) minimize side reactions . Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended.
How does the 8-butyl substitution impact the fluorescence properties of 1H-purin-6-amine in duplex DNA?
Level: Advanced
Methodological Answer:
Alkyl substitutions like the 8-butyl group can alter electronic interactions within the purine ring, potentially quenching fluorescence. For example, 8-aza-7-deazapurin-2-amine exhibits >95% fluorescence quenching in duplex DNA due to base stacking and electron transfer mechanisms . To assess 8-butyl-1H-purin-6-amine, conduct comparative fluorescence spectroscopy (excitation ~260 nm, emission 300–400 nm) in single-stranded vs. duplex DNA. Pair these measurements with UV melting curves to correlate fluorescence changes with duplex stability (Tm). Molecular dynamics simulations can further model steric effects of the butyl group on base pairing.
What analytical techniques are recommended to validate the structural integrity of 8-butyl-1H-purin-6-amine?
Level: Basic
Methodological Answer:
Use a combination of:
- NMR : ¹H and ¹³C NMR to confirm alkylation at C8 (δ ~3.0–3.5 ppm for butyl CH₂ groups) and amine proton resonance.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₉H₁₄N₆: 230.1288 g/mol).
- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
Cross-reference with spectral libraries (e.g., NIST Chemistry WebBook) for analogous purine derivatives .
How can researchers address contradictions in reported solubility data for 8-butyl-1H-purin-6-amine?
Level: Advanced
Methodological Answer:
Discrepancies in solubility may arise from solvent polarity, temperature, or measurement techniques. To resolve:
Standardize Protocols : Use the shake-flask method at 25°C ± 0.5°C with HPLC quantification.
Test Multiple Solvents : Compare aqueous buffers (pH 1–13), DMSO, and ethanol.
Validate with Thermodynamic Models : Apply the Yalkowsky equation to predict solubility based on logP and melting point (if available) .
Report Detailed Conditions : Include ionic strength, equilibration time, and filtration methods to enable cross-study comparisons.
What strategies improve the stability of 8-butyl-1H-purin-6-amine in aqueous solutions during biological assays?
Level: Advanced
Methodological Answer:
- pH Control : Maintain pH 6–8 to avoid hydrolysis of the purine ring.
- Antioxidants : Add 0.1–1 mM EDTA or ascorbate to prevent oxidation.
- Low-Temperature Storage : Prepare fresh solutions or store at –20°C in amber vials.
- Surfactants : Use 0.1% Tween-80 to enhance solubility and reduce aggregation.
Stability should be monitored via HPLC at 24-hour intervals .
How can researchers design experiments to evaluate the base-pairing fidelity of 8-butyl-1H-purin-6-amine in oligonucleotides?
Level: Advanced
Methodological Answer:
Synthesize Oligonucleotides : Incorporate 8-butyl-1H-purin-6-amine via phosphoramidite chemistry (similar to methods for 8-aza-7-deazapurine derivatives) .
Thermal Denaturation Studies : Measure Tm values of duplexes with complementary strands (e.g., dT-rich sequences) using UV-Vis spectroscopy.
Circular Dichroism (CD) : Compare CD spectra to natural purines to detect conformational changes.
Enzymatic Assays : Test resistance to nucleases (e.g., S1 nuclease) to infer structural perturbations.
What safety precautions are critical when handling 8-butyl-1H-purin-6-amine in laboratory settings?
Level: Basic
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.
- Ventilation : Ensure adequate airflow to avoid inhalation of fine particles.
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in sealed containers under argon at –20°C to prevent degradation .
How can computational chemistry predict the reactivity of 8-butyl-1H-purin-6-amine in nucleophilic environments?
Level: Advanced
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic attack sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C8 butyl group’s inductive effects).
- Docking Studies : Model interactions with enzymes (e.g., adenosine deaminase) to predict metabolic pathways.
Validate predictions with kinetic experiments (e.g., reaction rates in nucleophilic buffers) .
What methodologies ensure reproducibility in biological activity studies of 8-butyl-1H-purin-6-amine?
Level: Advanced
Methodological Answer:
- Dose-Response Curves : Use at least three independent replicates with standardized cell lines (e.g., HEK293).
- Positive/Negative Controls : Include known purine analogs (e.g., 8-azaguanine) and solvent-only controls.
- Data Triangulation : Combine assays (e.g., MTT for cytotoxicity, qPCR for gene expression) to cross-validate results .
How should researchers formulate hypotheses about the biological targets of 8-butyl-1H-purin-6-amine?
Level: Advanced
Methodological Answer:
- Target Prediction Tools : Use SwissTargetPrediction or PharmMapper to identify potential protein targets.
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways.
- SPR Biosensing : Screen against purine-binding proteins (e.g., kinases) to measure binding affinities.
Hypotheses must align with structural analogs’ known mechanisms (e.g., adenosine receptor modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
